molecular formula C17H15ClFN3O2S B8395606 Ethyl 2-(thiazol-4-yl)-4-(2-chloro-4-fluorophenyl)-6-methyl-1,4-dihydro-pyrimidin-5-carboxylate

Ethyl 2-(thiazol-4-yl)-4-(2-chloro-4-fluorophenyl)-6-methyl-1,4-dihydro-pyrimidin-5-carboxylate

Cat. No.: B8395606
M. Wt: 379.8 g/mol
InChI Key: GNEVITGOZOOMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(thiazol-4-yl)-4-(2-chloro-4-fluorophenyl)-6-methyl-1,4-dihydro-pyrimidin-5-carboxylate is a useful research compound. Its molecular formula is C17H15ClFN3O2S and its molecular weight is 379.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H15ClFN3O2S

Molecular Weight

379.8 g/mol

IUPAC Name

ethyl 4-(2-chloro-4-fluorophenyl)-6-methyl-2-(1,3-thiazol-4-yl)-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C17H15ClFN3O2S/c1-3-24-17(23)14-9(2)21-16(13-7-25-8-20-13)22-15(14)11-5-4-10(19)6-12(11)18/h4-8,15H,3H2,1-2H3,(H,21,22)

InChI Key

GNEVITGOZOOMBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Cl)C3=CSC=N3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2 mmol 4-Thiazolyl formamidine (Diana, G. D., Yarinsky, A., Zalay, E. S., et al. J. Med. Chem. 1969, 12(9):791-793), 2 mmol 2-chloro-4-fluorobenzaldehyde, 2 mmol ethyl acetoacetate and 2.2 mmol sodium acetate were reacted under reflux in 10 ml anhydrous ethanol for 20 hr, concentrated, and then ethyl acetate and water were added to separate the layers. The ethyl acetate layer was dried over anhydrous sodium sulfate, and separated by a column chromatography to obtain 0.28 g of a yellow crystal (yield 37%) with mp 140-142° C.; 1H-NMR (400 MHz, DMSO-d6) δ 1.01-1.05 (3H, m); 2.49 (3H, s); 3.92-3.95 (2H, m); 5.99 (1H, s); 7.36-7.39 (3H, m); 8.15 (1H, d, J=1.96 Hz); 9.18 (1H, d, J=1.96 Hz); 9.47 (1H, s); MS (FAB) 380.2 (M+1).
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
2.2 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
37%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.